methyl 4-{3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
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Overview
Description
Methyl 4-{3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound that features an indole moiety, a pyrrole ring, and a benzoate ester. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound . The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various types of chemical reactions, including:
Substitution: The methoxy group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Halides, amines, thiols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted indole derivatives
Scientific Research Applications
Methyl 4-{3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-{3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways . The indole moiety is known to interact with various biological targets, including G-protein coupled receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin.
Serotonin: A neurotransmitter that plays a key role in regulating mood, appetite, and sleep.
Uniqueness
Methyl 4-{3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its complex structure, which combines an indole moiety, a pyrrole ring, and a benzoate ester.
Properties
Molecular Formula |
C25H24N2O6 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 4-[3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C25H24N2O6/c1-14(28)21-22(15-4-6-16(7-5-15)25(31)33-3)27(24(30)23(21)29)11-10-17-13-26-20-9-8-18(32-2)12-19(17)20/h4-9,12-13,22,26,29H,10-11H2,1-3H3 |
InChI Key |
ZMWXNHXZFYDPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)C(=O)OC)CCC3=CNC4=C3C=C(C=C4)OC)O |
Origin of Product |
United States |
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